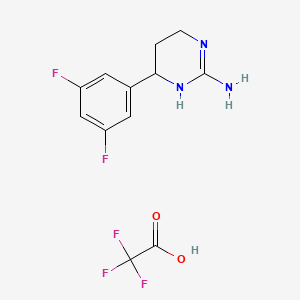
4-(3,5-Difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine; trifluoroacetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a tetrahydropyrimidine ring substituted with a 3,5-difluorophenyl group and an amine group, combined with trifluoroacetic acid. The presence of fluorine atoms in the phenyl ring and the trifluoroacetic acid moiety imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
The synthesis of 4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 3,5-difluorophenylboronic acid with a suitable halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the addition of trifluoroacetic acid to form the desired compound .
Analyse Chemischer Reaktionen
4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of materials
Eigenschaften
Molekularformel |
C12H12F5N3O2 |
|---|---|
Molekulargewicht |
325.23 g/mol |
IUPAC-Name |
6-(3,5-difluorophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H11F2N3.C2HF3O2/c11-7-3-6(4-8(12)5-7)9-1-2-14-10(13)15-9;3-2(4,5)1(6)7/h3-5,9H,1-2H2,(H3,13,14,15);(H,6,7) |
InChI-Schlüssel |
FQWHEOZGFGFNKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(NC1C2=CC(=CC(=C2)F)F)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)

![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)

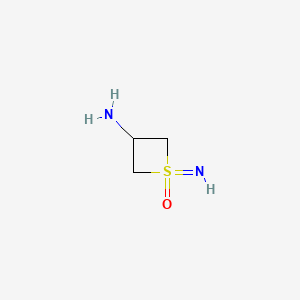
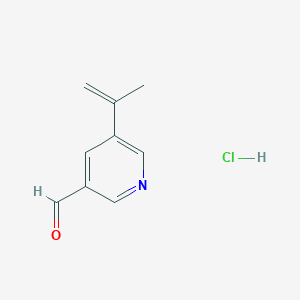
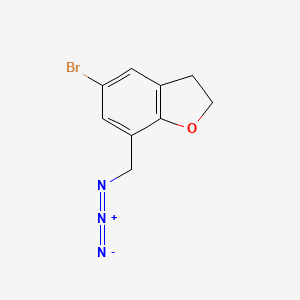

![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
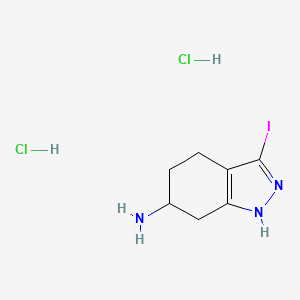

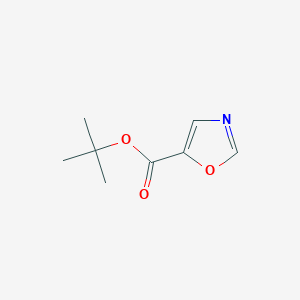
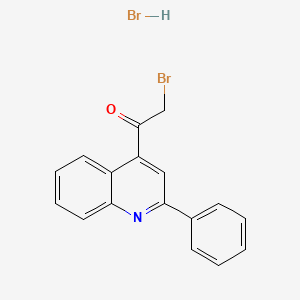
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
